

Chemical Identity and Primary Mode of Action

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Compound Focus: Oxine-copper

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Oxine-copper, or cupric 8-quinolinoxide, is an organocopper fungicide with the chemical formula $C_{18}H_{12}CuN_2O_2$ [1]. Its general structure consists of a copper ion (Cu^{2+}) complexed with two deprotonated 8-hydroxyquinoline (oxine) ligands [1].

The established, broad mechanism of action for **oxine-copper** in agricultural and biocidal applications is **multi-site activity** [1]. The absorbed copper is understood to disrupt the enzyme systems of target pathogens [1]. The 8-hydroxyquinoline ligand is known to act as a chelator, and this metal-chelating property is often key to the biological activity of its complexes.

Experimental Data and Analytical Protocols

While detailed protocols for studying its pharmacological mechanism in drug development are scarce, recent analytical methods from environmental science can provide a foundation for research.

Table 1: Key Experimental Findings on Oxine-Copper

Aspect	Finding / Method	Key Details
Dissipation Behavior	First-order kinetics in crops [2]	Half-life: 1.77–2.11 days (cucumber), 3.57–4.68 days (watermelon). Terminal residues were low [2].

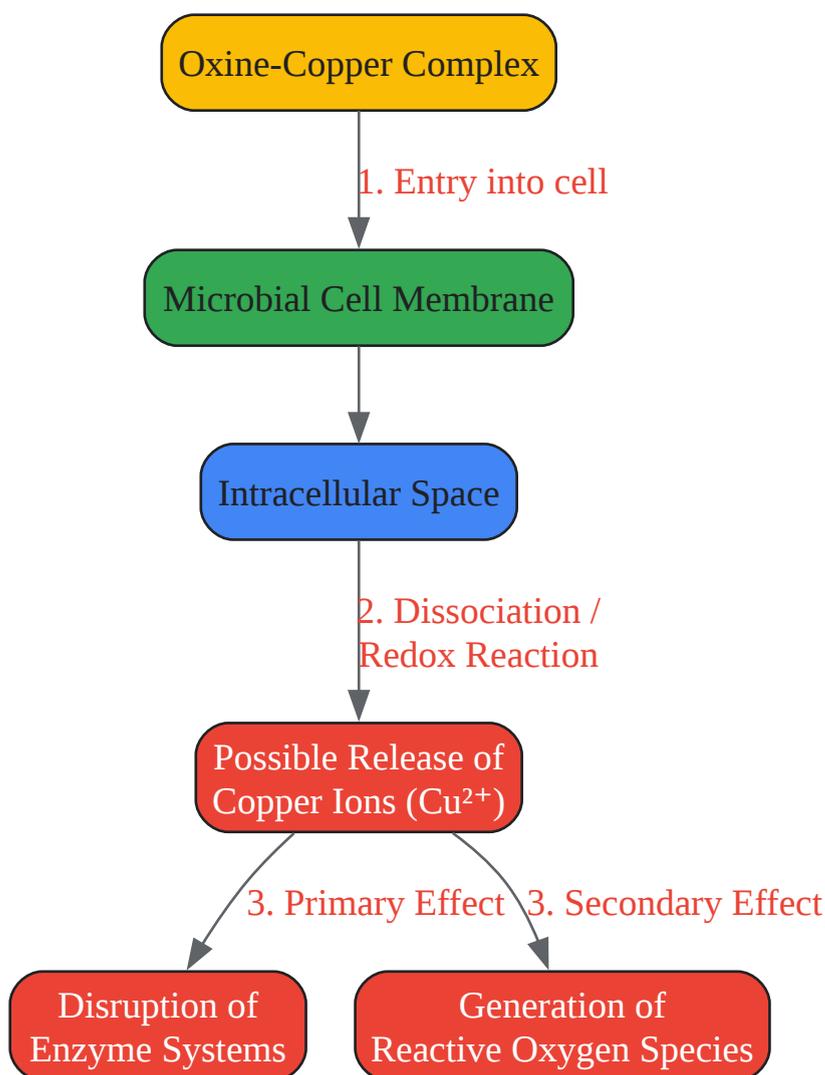
Aspect	Finding / Method	Key Details
Analytical Method (UPLC-MS/MS)	Residue analysis in cucumbers/watermelons [2]	LOQ: 0.01 mg/kg. Recoveries: 75.5–95.8%. Sample Prep: QuEChERS method with PSA and MgSO4 for purification [2].
Toxicity Profile (Ecotoxicology)	Mammalian acute oral LD ₅₀ [1]	300 mg/kg (moderate toxicity). Considered obsolete as a pesticide and not approved in the EU [1].

Proposed Cellular Mechanisms and Research Gaps

The search results do not contain detailed signaling pathways specific to **oxine-copper**. However, its activity can be contextualized through the broader biology of copper, which is highly relevant for drug development professionals.

Copper is an essential micronutrient but toxic in excess. Its intracellular levels are tightly regulated by transport systems [3] [4]. The high-affinity copper transporter CTR1 is responsible for the majority of copper influx into human cells [3]. Copper's toxicity and signaling roles often stem from its **redox capability**, where it can cycle between Cu(I) and Cu(II) states, facilitating the generation of reactive oxygen species (ROS) [4]. This redox activity allows copper to disrupt enzyme systems, which is consistent with **oxine-copper's** described multi-site antifungal action [1].

The following diagram illustrates the general concept of how a copper complex might interact with a microbial cell, based on the information available:



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A proposed general mechanism for **oxine-copper**'s antimicrobial action. The complex enters the cell, where copper ions may be released, leading to enzyme disruption and oxidative stress.

Future Research Directions for Drug Development

To elucidate **oxine-copper**'s mechanism of action for therapeutic purposes, consider these research avenues based on the information gaps:

- **Target Identification:** Use modern bioinformatic approaches for Mechanism of Action (MoA) analysis, such as harnessing transcriptomics, cell morphology data, and pathway enrichment analysis to identify the specific pathways and signaling proteins modulated by **oxine-copper** [5].

- **Copper Trafficking Studies:** Investigate the compound's interaction with human copper homeostasis machinery, including transporters like CTR1 and ATP7A/B, and copper chaperones [3] [6]. This is crucial for understanding its selectivity and potential toxicity in humans.
- **Structural Activity Relationship (SAR):** Study how modifications to the oxine ligand affect the complex's stability, copper release kinetics, and biological activity to inform the design of more effective or selective drug candidates.

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